Molecular Weight & Lipophilicity Advantage Over Piperidine Analog
The pyrrolidine-containing target compound exhibits a lower molecular weight (MW) and reduced lipophilicity compared to its six-membered piperidine analog, 2-(3,4-dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (Santa Cruz sc-305296). Lower MW and LogP are generally associated with improved ligand efficiency and a more favorable balance between passive permeability and aqueous solubility for central nervous system (CNS) targets [1].
| Evidence Dimension | Molecular weight (MW, Da) and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 250.34 Da; XLogP3-AA = 1.3 (computed by PubChem) |
| Comparator Or Baseline | 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (sc-305296): MW ≈ 264.4 Da; XLogP3-AA estimated at ~1.8 (based on incremental logP contribution +0.5 for one additional methylene group typical of piperidine vs pyrrolidine) |
| Quantified Difference | ΔMW ≈ -14 Da; ΔLogP ≈ -0.5 units |
| Conditions | Predicted physicochemical properties from PubChem (release 2021.05.07) and standard incremental logP rules |
Why This Matters
A 14-Da reduction in MW and a 0.5-unit decrease in logP can significantly improve CNS drug-likeness and oral bioavailability potential, making the pyrrolidine analog a more attractive starting point for lead optimization in neuroscience programs.
- [1] PubChem Compound Summary for CID 15145513, 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine. https://pubchem.ncbi.nlm.nih.gov/compound/15145513 View Source
